![molecular formula C25H15Br B071387 2-Bromo-9,9'-spirobi[fluorene] CAS No. 171408-76-7](/img/structure/B71387.png)
2-Bromo-9,9'-spirobi[fluorene]
Overview
Description
2-Bromo-9,9’-spirobi[fluorene] is a derivative of 9,9’-spirobifluorene . It is a useful blue light emitting material used in the organic light emitting diodes (OLEDs) and possesses high photoluminescence efficiency and good chemical stability .
Synthesis Analysis
The synthesis of 2-bromo-spirofluorene involves dissolving 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene (2g) in 25 mL acetic acid (15 mol/L) containing hydrochloric acid (12 mol/L). This mixture is refluxed for about 2 hours to separate out a white solid, which is then recrystallized with ethanol to produce white crystals of 2-bromo-spirofluorene (1.2 g, yield 63%) .Molecular Structure Analysis
The molecular formula of 2-Bromo-9,9’-spirobi[fluorene] is C25H15Br . The InChI code is 1S/C25H15Br/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 2-bromo-spirofluorene has been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-9,9’-spirobi[fluorene] is 395.3 g/mol . It has a density of 1.5±0.1 g/cm^3, a boiling point of 517.2±29.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The compound has a molar refractivity of 109.1±0.4 cm^3 .Scientific Research Applications
-
Organic Light Emitting Diodes (OLEDs)
- “2-Bromo-9,9’-spirobi[fluorene]” is a useful blue light emitting material used in the organic light emitting diodes (OLEDs) . OLEDs are used in various applications such as display technology for televisions, smartphones, and other electronic devices.
- The compound is incorporated into the light-emitting layer of the OLED, where it emits blue light when an electric current is applied .
- The high photoluminescence efficiency and good chemical stability of “2-Bromo-9,9’-spirobi[fluorene]” make it an excellent choice for this application .
-
Pharmaceutical Intermediate
- In the pharmaceutical industry, “2-Bromo-9,9’-spirobi[fluorene]” can be used as an intermediate in the synthesis of various pharmaceutical compounds .
- The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized .
- The outcomes of using “2-Bromo-9,9’-spirobi[fluorene]” as an intermediate would also depend on the specific pharmaceutical synthesis process .
-
Synthesis of Optoelectronic Materials
- “2-Bromo-9,9’-spirobi[fluorene]” can be used as an important intermediate in the synthesis of optoelectronic materials .
- These materials have applications in various fields such as telecommunications, computing, and energy production .
- The methods of application and the outcomes would depend on the specific optoelectronic material being synthesized .
-
Electron Transport Materials
- “2-Bromo-9,9’-spirobi[fluorene]” can be used in the modification of electron transport materials . These materials are crucial in electronic devices such as solar cells and transistors .
- The compound can be incorporated into the electron transport layer of these devices, where it facilitates the movement of electrons .
- The high electron mobility and good chemical stability of “2-Bromo-9,9’-spirobi[fluorene]” make it an excellent choice for this application .
-
Chemical Reagent
- “2-Bromo-9,9’-spirobi[fluorene]” is a chemical reagent . It can be used in various chemical reactions to synthesize other compounds .
- The specific methods of application or experimental procedures would depend on the particular chemical reaction .
- The outcomes of using “2-Bromo-9,9’-spirobi[fluorene]” as a reagent would also depend on the specific chemical synthesis process .
-
Material Science Research
- “2-Bromo-9,9’-spirobi[fluorene]” can be used in material science research . It can be used to synthesize new materials with unique properties .
- The specific methods of application or experimental procedures would depend on the particular material being synthesized .
- The outcomes of using “2-Bromo-9,9’-spirobi[fluorene]” in material science research would also depend on the specific research context .
Safety And Hazards
The safety information for 2-Bromo-9,9’-spirobi[fluorene] indicates that it should be stored sealed in a dry room at normal temperature . It has a GHS07 pictogram, a signal word of “Warning”, and hazard statement H302 . Precautionary statements include P280-P305+P351+P338 . Contact with skin and eyes should be avoided, as well as the formation of dust and aerosols .
properties
IUPAC Name |
2-bromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Br/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCCVJKFWKAZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571010 | |
| Record name | 2-Bromo-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,9'-spirobi[fluorene] | |
CAS RN |
171408-76-7 | |
| Record name | 2-Bromo-9,9′-spirobi[9H-fluorene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171408-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromospiro-9,9'-bifluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

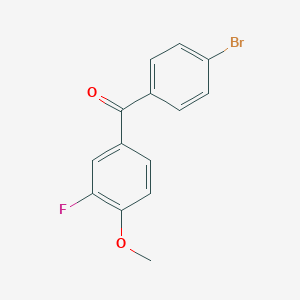
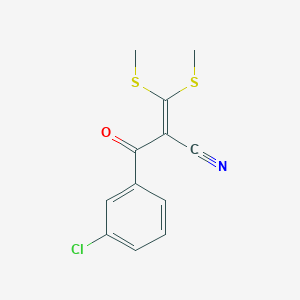
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
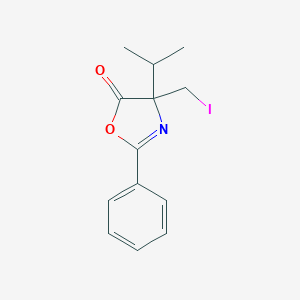
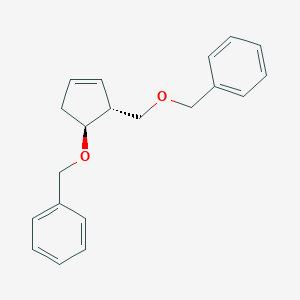
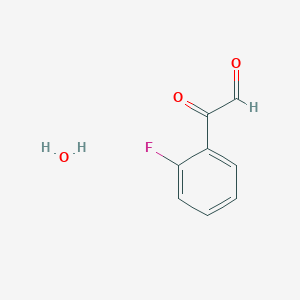
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
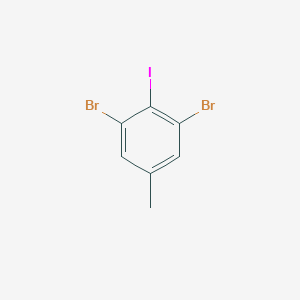
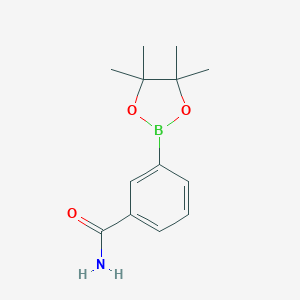
![[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde](/img/structure/B71326.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)
![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)
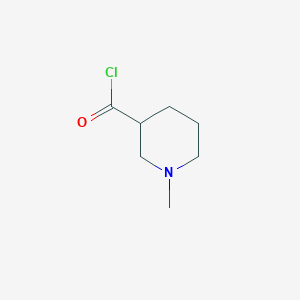
![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)